molecular formula C14H15N3O B5282215 1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea

1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5282215
M. Wt: 241.29 g/mol
InChI Key: HFSQGWGERIZBMU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethylphenyl group and a pyridin-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3,4-dimethylaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-pyridin-3-ylurea: Similar structure but with methoxy groups instead of methyl groups.

    1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea: Contains chlorine atoms instead of methyl groups.

    1-(3,4-Dimethylphenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridine ring attached at a different position.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-pyridin-3-ylurea is unique due to the presence of both 3,4-dimethylphenyl and pyridin-3-yl groups, which can impart specific chemical and biological properties. The methyl groups can influence the compound’s lipophilicity and steric interactions, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-5-6-12(8-11(10)2)16-14(18)17-13-4-3-7-15-9-13/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSQGWGERIZBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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